molecular formula C18H17N3O B12926410 4(1H)-Pyridazinone, 6-amino-3-methyl-1-(3-methylphenyl)-5-phenyl- CAS No. 89314-03-4

4(1H)-Pyridazinone, 6-amino-3-methyl-1-(3-methylphenyl)-5-phenyl-

Cat. No.: B12926410
CAS No.: 89314-03-4
M. Wt: 291.3 g/mol
InChI Key: JGOMHMAXYLSHCC-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-5-phenyl-1-(m-tolyl)pyridazin-4(1H)-one is a heterocyclic compound belonging to the pyridazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methyl-5-phenyl-1-(m-tolyl)pyridazin-4(1H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and the recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the methyl group.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-3-methyl-5-phenylpyridazin-4(1H)-one: Lacks the m-tolyl group.

    3-Methyl-5-phenyl-1-(m-tolyl)pyridazin-4(1H)-one: Lacks the amino group.

    6-Amino-5-phenyl-1-(m-tolyl)pyridazin-4(1H)-one: Lacks the methyl group.

Uniqueness

The presence of both the amino and methyl groups, along with the phenyl and m-tolyl substituents, makes 6-Amino-3-methyl-5-phenyl-1-(m-tolyl)pyridazin-4(1H)-one unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable target for research and development.

Properties

CAS No.

89314-03-4

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

6-amino-3-methyl-1-(3-methylphenyl)-5-phenylpyridazin-4-one

InChI

InChI=1S/C18H17N3O/c1-12-7-6-10-15(11-12)21-18(19)16(17(22)13(2)20-21)14-8-4-3-5-9-14/h3-11H,19H2,1-2H3

InChI Key

JGOMHMAXYLSHCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C(=O)C(=N2)C)C3=CC=CC=C3)N

Origin of Product

United States

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